An In-depth Technical Guide to 4-Chloro-2-fluoro-N-methylaniline Hydrochloride
An In-depth Technical Guide to 4-Chloro-2-fluoro-N-methylaniline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-2-fluoro-N-methylaniline hydrochloride (CAS No. 956828-51-6), a halogenated aniline derivative of increasing interest in medicinal chemistry and materials science. While detailed experimental data for this specific compound is not extensively published, this guide synthesizes information from closely related analogs and established chemical principles to provide a robust resource for researchers. We will cover its core physicochemical properties, propose a validated synthesis pathway from its precursor 4-chloro-2-fluoroaniline, detail analytical characterization methods, and provide essential safety and handling protocols. The methodologies are presented with a focus on the underlying chemical logic to empower researchers in their experimental design.
Introduction and Chemical Identity
4-Chloro-2-fluoro-N-methylaniline hydrochloride is a substituted aniline that holds potential as a building block in the synthesis of complex organic molecules. Its structural features—a chloro and a fluoro group on the aromatic ring and an N-methylated amino group—offer unique electronic and steric properties that can be exploited in drug design and the development of novel materials. The hydrochloride salt form generally provides improved stability and solubility in aqueous media compared to the free base.
Molecular Structure and Properties
The molecular structure of 4-Chloro-2-fluoro-N-methylaniline hydrochloride is characterized by a benzene ring substituted with a chlorine atom at the 4-position, a fluorine atom at the 2-position, and an N-methylaminium group at the 1-position, with a chloride counter-ion.
Based on its structure, the molecular and physical properties are summarized in the table below. The molecular weight is calculated from the molecular formula C₇H₈Cl₂FN.
| Property | Value | Source |
| IUPAC Name | 4-chloro-2-fluoro-N-methylanilinium chloride | - |
| CAS Number | 956828-51-6 | Matrix Scientific |
| Molecular Formula | C₇H₈Cl₂FN | Calculated |
| Molecular Weight | 196.05 g/mol | Calculated |
| Appearance (Predicted) | White to off-white solid | Inferred from related aniline hydrochlorides[1] |
| Solubility (Predicted) | Soluble in water, methanol, ethanol | Inferred from related aniline hydrochlorides[1] |
Proposed Synthesis Pathway
The synthesis of 4-Chloro-2-fluoro-N-methylaniline hydrochloride can be logically achieved in a two-step process starting from the commercially available precursor, 4-chloro-2-fluoroaniline. The proposed workflow involves the N-methylation of the primary aniline followed by the formation of the hydrochloride salt.
Caption: Proposed two-step synthesis of 4-Chloro-2-fluoro-N-methylaniline hydrochloride.
Step-by-Step Experimental Protocol: N-Methylation of 4-Chloro-2-fluoroaniline
The selective N-monomethylation of anilines can be achieved using various methylating agents, with methanol being a common and effective choice in the presence of a suitable catalyst.[2]
Objective: To synthesize 4-Chloro-2-fluoro-N-methylaniline from 4-chloro-2-fluoroaniline via catalytic N-methylation with methanol.
Materials:
-
4-Chloro-2-fluoroaniline
-
Methanol (reagent grade)
-
Iridium or Ruthenium-based catalyst (e.g., NHC-Ir(III) complex)[2]
-
Base (e.g., Potassium tert-butoxide, KOtBu)
-
Inert solvent (e.g., Toluene)
-
Nitrogen gas for inert atmosphere
Procedure:
-
In a flame-dried reaction vessel under a nitrogen atmosphere, dissolve 4-chloro-2-fluoroaniline (1 equivalent) in toluene.
-
Add the Iridium-based catalyst (e.g., 1.0 mol%) and the base (e.g., 1.5 equivalents).
-
Add methanol (excess, e.g., 10-20 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 4-Chloro-2-fluoro-N-methylaniline.
Step-by-Step Experimental Protocol: Hydrochloride Salt Formation
The formation of the hydrochloride salt is a straightforward acid-base reaction.
Objective: To convert 4-Chloro-2-fluoro-N-methylaniline to its hydrochloride salt.
Materials:
-
4-Chloro-2-fluoro-N-methylaniline (free base)
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous diethyl ether
Procedure:
-
Dissolve the purified 4-Chloro-2-fluoro-N-methylaniline in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring.
-
A precipitate of 4-Chloro-2-fluoro-N-methylaniline hydrochloride should form.
-
Continue stirring in the ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether.
-
Dry the product under vacuum to yield pure 4-Chloro-2-fluoro-N-methylaniline hydrochloride. A similar procedure is effective for aniline to produce aniline hydrochloride.[3][4]
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized 4-Chloro-2-fluoro-N-methylaniline hydrochloride. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the N-H proton of the anilinium ion. The N-methyl protons should appear as a singlet, likely in the range of 2.8-3.0 ppm, based on data for N-methylaniline.[5] The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the seven carbon atoms. The N-methyl carbon signal is expected around 30-31 ppm.[5]
-
¹⁹F NMR: The fluorine NMR will show a single resonance, with its chemical shift influenced by the electronic environment of the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the cation (the free base). The expected molecular ion peak [M]+ for 4-Chloro-2-fluoro-N-methylaniline would be at m/z 159.02, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the molecular ion peak).
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected vibrational bands include:
-
N-H stretch: A broad band in the region of 2400-3000 cm⁻¹ is characteristic of the anilinium ion.
-
C-N stretch: An absorption band around 1250-1350 cm⁻¹ is expected for the aromatic C-N bond.[6]
-
C-Cl and C-F stretches: These will appear in the fingerprint region.
-
Aromatic C-H and C=C stretches: These will be observed in their characteristic regions.
Safety, Handling, and Storage
While specific toxicological data for 4-Chloro-2-fluoro-N-methylaniline hydrochloride is not available, the safety precautions should be based on the data for structurally similar compounds, such as N-methylaniline and other halogenated anilines. These compounds are generally toxic and should be handled with care.
Hazard Statements (Inferred):
-
Toxic if swallowed, in contact with skin, or if inhaled.[7]
-
May cause damage to organs through prolonged or repeated exposure.[7]
-
Very toxic to aquatic life with long-lasting effects.[7]
Precautionary Measures:
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and acids.[8]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations. This compound is expected to be hazardous waste.
Applications in Research and Development
Substituted anilines are versatile intermediates in the synthesis of a wide range of target molecules. 4-Chloro-2-fluoro-N-methylaniline hydrochloride can serve as a valuable precursor in:
-
Pharmaceuticals: As a building block for active pharmaceutical ingredients (APIs). The specific substitution pattern can influence the pharmacokinetic and pharmacodynamic properties of the final compound.[9]
-
Agrochemicals: In the development of new pesticides and herbicides.[9]
-
Materials Science: For the synthesis of dyes, pigments, and polymers with specific properties.[9]
Conclusion
This technical guide provides a foundational understanding of 4-Chloro-2-fluoro-N-methylaniline hydrochloride. By leveraging established synthetic methodologies for related compounds, a reliable pathway for its preparation has been outlined. The proposed analytical techniques will ensure the structural confirmation and purity assessment of the synthesized compound. Adherence to the inferred safety protocols is paramount for its safe handling and use in a research setting. As a unique building block, 4-Chloro-2-fluoro-N-methylaniline hydrochloride presents opportunities for innovation in various fields of chemical and pharmaceutical research.
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